

Application Notes: High-Temperature Tensile Properties of Hastelloy C-22

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hastelloy C**

Cat. No.: **B076047**

[Get Quote](#)

Introduction

Hastelloy C-22 is a versatile nickel-chromium-molybdenum-tungsten alloy known for its exceptional resistance to a wide array of corrosive environments, including both oxidizing and reducing conditions.^{[1][2]} Its ability to withstand harsh chemical media makes it a critical material in industries such as chemical processing, pollution control, and pharmaceutical manufacturing.^[3] A key characteristic of **Hastelloy C-22** is its ability to maintain robust mechanical properties, including high strength and ductility, at elevated temperatures up to 1250°F (676°C).^{[3][4]} This document provides detailed application notes and protocols for conducting high-temperature tensile testing on **Hastelloy C-22** specimens to evaluate their mechanical performance under thermal loading.

Material Properties

Hastelloy C-22's composition, which includes a significant amount of nickel, chromium, and molybdenum, provides excellent resistance to pitting, crevice corrosion, and stress corrosion cracking.^{[1][5]} The alloy's thermal stability allows it to be used in the as-welded condition without significant loss of corrosion resistance.^{[5][6]} When considering high-temperature applications, it is crucial to understand the material's mechanical behavior as a function of temperature. Generally, as temperatures increase, the tensile and yield strengths of metallic alloys decrease, while ductility may increase.^[7]

Data Presentation: Mechanical Properties of **Hastelloy C-22** at Elevated Temperatures

The following tables summarize the typical tensile properties of solution heat-treated **Hastelloy C-22** at various temperatures for different product forms.

Temperature (°C)	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation (%)	Elastic Modulus (GPa)
20	372	786	62	206
316	248	655	68	190
427	241	634	68	-
538	234	607	67	177
649	221	572	69	-
760	214	534	68	-

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 plates (6.4-19mm).

Temperature (°C)	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation (%)
20	359	765	70
316	234	634	79
427	214	614	79
538	200	579	80
649	193	552	80
760	200	496	77

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 bars (13-50mm).

Temperature (°C)	Yield Strength (MPa)	Tensile Strength (MPa)	Elongation (%)
20	407	800	57
316	290	676	62
427	283	655	67
538	276	627	61
649	248	586	65
760	241	524	63

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 sheets (0.71-3.2mm).

Protocols: High-Temperature Tensile Testing of Hastelloy C-22

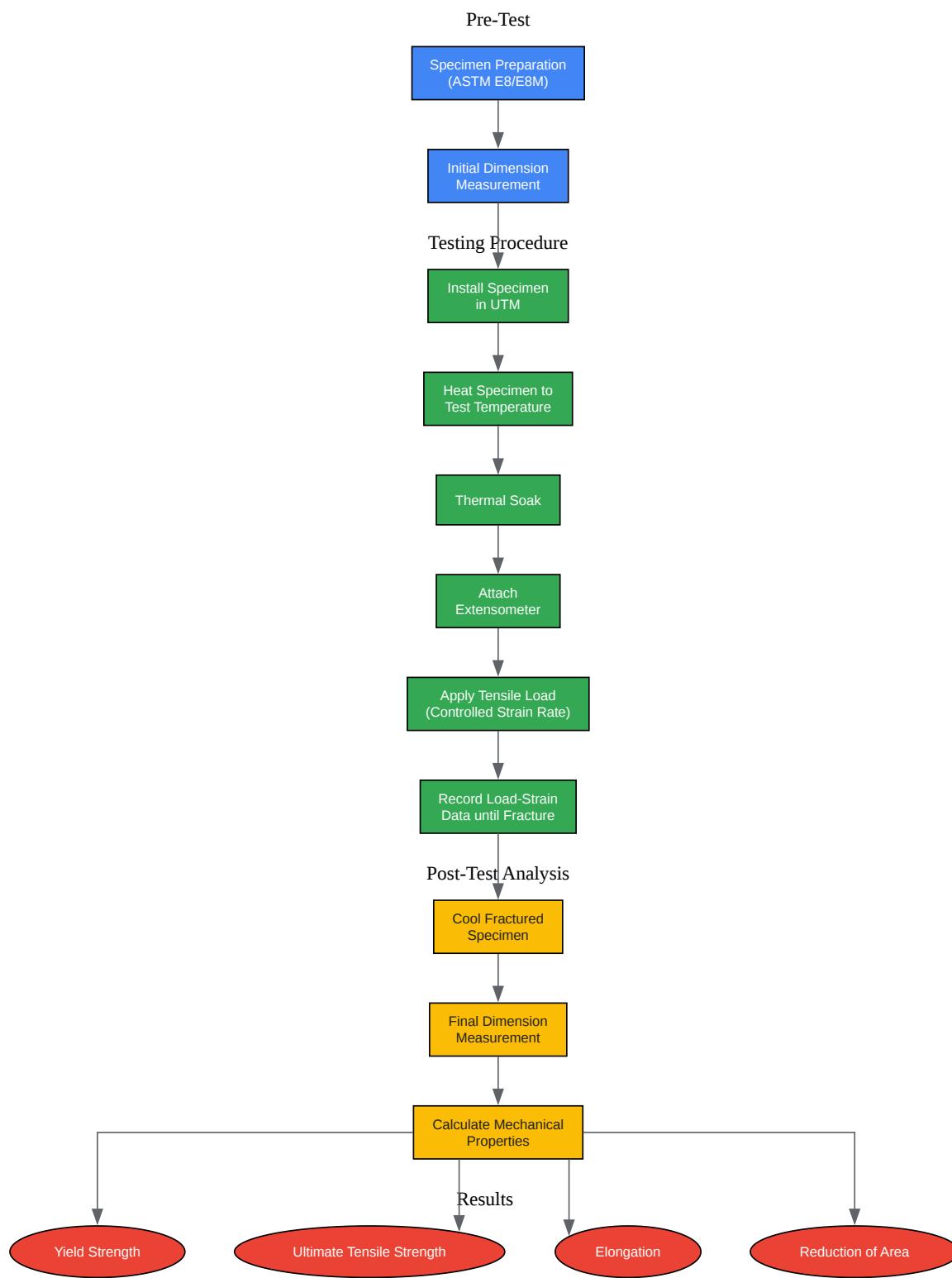
This protocol outlines the standardized procedure for conducting elevated temperature tensile tests on **Hastelloy C-22** specimens in accordance with ASTM E21.[8][9][10] This method is essential for determining key mechanical properties such as yield strength, ultimate tensile strength, elongation, and reduction of area at high temperatures.[9][10]

1. Specimen Preparation

- Specimen Geometry: Test specimens should be machined to the dimensions specified in ASTM E8/E8M for either round or flat specimens.[11] The geometry should be selected based on the product form (plate, bar, or sheet) being tested.
- Surface Finish: The reduced section of the specimen should have a smooth, longitudinally machined finish to minimize stress concentrations.
- Pre-test Measurements: The initial dimensions of the specimen's gauge length and cross-sectional area must be accurately measured and recorded.

2. Equipment and Setup

- Universal Testing Machine (UTM): The UTM must be equipped with a load cell of appropriate capacity and calibrated to ensure accurate load measurement.[9]
- High-Temperature Furnace: A furnace capable of maintaining a uniform and stable temperature around the specimen is required.[9][12] The furnace should have a port for an extensometer.
- Temperature Control and Measurement: Type K or S thermocouples are recommended for accurate temperature monitoring.[9] The temperature should be maintained within $\pm 3^{\circ}\text{C}$ ($\pm 5^{\circ}\text{F}$) for tests up to 980°C (1800°F).[11] Thermocouples should be placed in close proximity to the gauge section of the specimen.
- High-Temperature Grips: Grips made from a material capable of withstanding the test temperature without degradation are necessary to securely hold the specimen.[9]
- Extensometer: A high-temperature extensometer, compliant with ASTM E83, is crucial for accurate strain measurement, particularly for determining yield strength.[9][11]


3. Experimental Procedure

- Specimen Installation: Securely mount the **Hastelloy C-22** specimen in the high-temperature grips of the UTM, ensuring proper alignment to minimize bending stresses.
- Heating:
 - Position the furnace around the specimen.
 - Heat the specimen to the desired test temperature at a controlled rate.
 - Allow the specimen to soak at the test temperature for a sufficient duration to ensure thermal equilibrium. A typical soak time is 20 minutes per inch of specimen thickness.
- Tensile Testing:
 - Attach the high-temperature extensometer to the gauge section of the specimen.
 - Apply a tensile load to the specimen at a controlled strain rate. For determining yield strength, a strain rate of $0.005 \pm 0.002 \text{ in./in./min}$ is recommended.[11]

- After the yield point, the strain rate can be increased.
- Continuously record the load and extension data throughout the test until the specimen fractures.

- Post-Test Analysis:
 - After the specimen has cooled to room temperature, carefully remove the fractured halves.
 - Measure the final gauge length to determine the percentage of elongation.
 - Measure the final cross-sectional area at the point of fracture to determine the percentage reduction in area.
 - From the load-extension data, calculate the yield strength (typically at 0.2% offset), ultimate tensile strength, and modulus of elasticity.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for High-Temperature Tensile Testing of **Hastelloy C-22**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nickel-systems.com [nickel-systems.com]
- 2. buchiglas.com [buchiglas.com]
- 3. seathertechnology.com [seathertechnology.com]
- 4. cralloys.com [cralloys.com]
- 5. matthey.ch [matthey.ch]
- 6. Hast C22 [hightempmetals.com]
- 7. The Impact of Specimen's Temperature on Tensile Testing Results [tensilemillcnc.com]
- 8. scribd.com [scribd.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ASTM E21 - Tensile Test on Metals at Elevated Temperature - STEP Lab [step-lab.com]
- 11. ASTM E21: Comprehensive Guide to High Temperature Tensile Testing of Metals - Cermac srl [cermacsrl.com]
- 12. Elevated Temperature Tensile Testing | Laboratory Testing Inc. [labtesting.com]
- To cite this document: BenchChem. [Application Notes: High-Temperature Tensile Properties of Hastelloy C-22]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076047#high-temperature-tensile-testing-of-hastelloy-c-22-specimens>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com